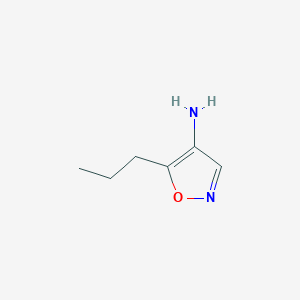
5-Propyl-1,2-oxazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propyl-1,2-oxazol-4-amine is a heterocyclic compound featuring an oxazole ring with a propyl group at the 5-position and an amine group at the 4-position. Oxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-1,2-oxazol-4-amine typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of oxazole derivatives often employs flow chemistry techniques. This method allows for the continuous production of oxazolines and their subsequent oxidation to oxazoles, improving safety and efficiency compared to batch synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Propyl-1,2-oxazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions at the amine group.
Major Products
Oxidation: The major product of oxidation is the corresponding oxazole derivative.
Substitution: Substitution reactions yield various substituted oxazole derivatives, depending on the reagents used.
Scientific Research Applications
5-Propyl-1,2-oxazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Propyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A structural isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Thiazole: A similar heterocyclic compound with a sulfur atom replacing the oxygen atom in the ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the amine group allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
5-propyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C6H10N2O/c1-2-3-6-5(7)4-8-9-6/h4H,2-3,7H2,1H3 |
InChI Key |
PGKFKLKUALIXER-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















